molecular formula C15H12Cl2O3 B4101052 (2,4-Dichlorophenyl)methyl 2-hydroxy-2-phenylacetate

(2,4-Dichlorophenyl)methyl 2-hydroxy-2-phenylacetate

Cat. No.: B4101052
M. Wt: 311.2 g/mol
InChI Key: VUJPBJQBAOEZQG-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)methyl 2-hydroxy-2-phenylacetate is an organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group and a hydroxy-phenylacetate moiety. Its distinct properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichlorophenyl)methyl 2-hydroxy-2-phenylacetate typically involves the esterification of (2,4-Dichlorophenyl)methanol with 2-hydroxy-2-phenylacetic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Supercritical fluid technology can also be employed to achieve high conversion rates and uniform particle size distribution .

Chemical Reactions Analysis

Types of Reactions: (2,4-Dichlorophenyl)methyl 2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various derivatives such as alcohols, ketones, carboxylic acids, and substituted phenylacetates .

Scientific Research Applications

(2,4-Dichlorophenyl)methyl 2-hydroxy-2-phenylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)methyl 2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Uniqueness: (2,4-Dichlorophenyl)methyl 2-hydroxy-2-phenylacetate stands out due to its unique combination of a dichlorophenyl group and a hydroxy-phenylacetate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.

Properties

IUPAC Name

(2,4-dichlorophenyl)methyl 2-hydroxy-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c16-12-7-6-11(13(17)8-12)9-20-15(19)14(18)10-4-2-1-3-5-10/h1-8,14,18H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJPBJQBAOEZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)OCC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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